molecular formula C21H23N5O5S2 B2567283 4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1105251-10-2

4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2567283
CAS No.: 1105251-10-2
M. Wt: 489.57
InChI Key: CNMUXSFZGWQMDG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a dimethylsulfamoyl group, a furan ring, and a thieno[3,4-c]pyrazole core, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the attachment of the dimethylsulfamoyl group through sulfonation reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, the furan ring may participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-[2-(methylcarbamoyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • 4-(dimethylsulfamoyl)-N-[2-(ethylcarbamoyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • 4-(dimethylsulfamoyl)-N-[2-(propylcarbamoyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the furan ring, in particular, distinguishes it from other similar compounds, providing unique electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S2/c1-25(2)33(29,30)16-7-5-14(6-8-16)21(28)23-20-17-12-32-13-18(17)24-26(20)11-19(27)22-10-15-4-3-9-31-15/h3-9H,10-13H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMUXSFZGWQMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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